REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[CH2:7]([Mg]Br)[CH:8]=[CH2:9].O.Cl.O1C[CH2:17][CH2:16][CH2:15]1>C(OCC)C>[Cl:1][CH2:2][CH2:3][C:4]([OH:5])([CH2:17][CH:16]=[CH2:15])[CH2:7][CH:8]=[CH2:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is warmed in the cooling bath to room temperature over a period of 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (3×)
|
Type
|
WASH
|
Details
|
the combined extracts are washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |